molecular formula C15H23N3O3S B125131 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide CAS No. 2015-16-9

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide

Cat. No. B125131
CAS RN: 2015-16-9
M. Wt: 325.4 g/mol
InChI Key: NYLHFSLGOJDWNQ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (4-AE-N-CHCB-1-SO3H) is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry, physiology, and medical science. 4-AE-N-CHCB-1-SO3H is a cyclic sulfonamide, a type of organic compound containing a sulfur atom and two nitrogens, and is composed of a cyclohexylcarbamoyl group and an aminoethyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medical science due to its ability to act as a ligand for various enzymes, receptors, and other proteins.

Scientific Research Applications

Overview of Sulfonamide Applications

Sulfonamides, including 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, have a broad spectrum of applications in scientific research due to their structural diversity and biological properties. These compounds have been the focus of numerous studies aiming to develop new therapeutic agents with enhanced efficacy and reduced side effects.

Antitumor Properties

Research has highlighted the potential antitumor properties of sulfonamides. They have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which play a significant role in tumor growth and metastasis. Specific sulfonamides have shown promise as selective antiglaucoma drugs by targeting CA II and as antitumor agents by targeting CA IX/XII. This highlights the potential of sulfonamides in cancer therapy, including derivatives of 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antimicrobial Activities

The development of sulfonamides has significantly impacted the field of antibacterial and antimicrobial therapies. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, and antioxidant properties. The structural characteristic of sulfonamides allows for the creation of molecules with distinct antibacterial activities, demonstrating a clear structure-activity relationship (Azevedo-Barbosa et al., 2020).

Advanced Water Treatment Technologies

Sulfonamides have been studied for their role in environmental sciences, particularly in water treatment processes. Research into the abiotic transformations and ecotoxicity changes of sulfonamides, including those related to 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, suggests that advanced oxidation processes (AOPs) can effectively reduce the toxicity of these compounds. This opens new avenues for developing water treatment technologies capable of addressing the challenges posed by sulfonamide pollution (Li et al., 2021).

properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLHFSLGOJDWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510111
Record name 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide

CAS RN

2015-16-9
Record name 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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